Inx-SM-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

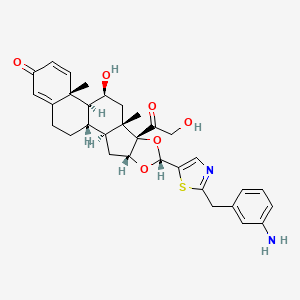

Molecular Formula |

C32H36N2O6S |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29+,30-,31-,32+/m0/s1 |

InChI Key |

NJJMSRHGOQXBCC-CIIJGLHGSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Inx-SM-6: An In-depth Technical Guide on its Role as a Modulator in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into "Inx-SM-6" as a traditional ADC cytotoxin for oncology have revealed a nuanced reality. Publicly available scientific literature and preclinical data do not support its classification as a cytotoxic agent for antibody-drug conjugates (ADCs) in cancer therapy. Instead, the available information points towards its role as a payload for the targeted delivery of an anti-inflammatory agent.

This guide synthesizes the current understanding of this compound, clarifying its known mechanism and distinguishing it from conventional ADC cytotoxins. Furthermore, to provide a comprehensive resource for professionals in drug development, this document will also detail the established principles of ADC technology, for which this compound represents a novel application of the targeting concept.

This compound: A Profile

Based on available data from chemical suppliers, this compound is a molecule intended for use in targeted drug delivery. Its primary described activity is the inhibition of lipopolysaccharide (LPS)-induced interleukin-1 beta (IL-1β) production in human peripheral blood mononuclear cells (PBMCs).[1][2] This positions this compound in the realm of immunology and inflammation rather than oncology.

A patent application, WO2021216913A1, is associated with this compound and pertains to anti-human VISTA (V-domain Ig Suppressor of T cell Activation) antibodies and their uses.[2] VISTA is a negative checkpoint regulator that suppresses T cell activation, and modulating its pathway is a therapeutic strategy for autoimmune diseases and cancer immunotherapy. The connection of this compound to an anti-VISTA antibody conjugate suggests its intended use as a targeted immunomodulator, not a cell-killing agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H36N2O6S | [1] |

| Molecular Weight | 576.70 g/mol | [1] |

| CAS Number | 2734878-16-9 | |

| Appearance | Solid (White to off-white) | |

| Purity | 98.85% | |

| Storage | -20°C (Powder, sealed, away from moisture and light) |

The General Mechanism of Antibody-Drug Conjugates

While this compound is not a traditional cytotoxin, its application in a conjugate with an antibody leverages the fundamental principle of ADC technology: targeted delivery. An ADC is a complex biopharmaceutical designed to deliver a potent drug specifically to targeted cells. This approach enhances therapeutic efficacy while minimizing systemic toxicity.

The mechanism of a typical ADC involves several key steps:

-

Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of the target cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, usually through endocytosis.

-

Payload Release: Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the active drug.

-

Therapeutic Effect: The released payload then exerts its biological effect. In oncology ADCs, this is typically cytotoxicity, leading to apoptosis or cell cycle arrest.

General Mechanism of Action for an Antibody-Drug Conjugate.

Experimental Protocols: A General Framework

As specific experimental data for this compound is not publicly available, this section provides a general framework for the types of experiments typically conducted to characterize a novel ADC payload.

In Vitro Cytotoxicity/Activity Assays

-

Objective: To determine the potency of the payload and the ADC.

-

Methodology:

-

Culture target cells (antigen-positive) and control cells (antigen-negative).

-

Treat cells with serial dilutions of the free payload and the full ADC.

-

Incubate for a period that allows for multiple cell doublings (typically 3-5 days).

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Calculate the IC50 (half-maximal inhibitory concentration) to quantify potency.

-

Internalization Assay

-

Objective: To confirm that the ADC is internalized upon binding to the target antigen.

-

Methodology:

-

Label the ADC with a fluorescent dye (e.g., FITC, Alexa Fluor).

-

Incubate the labeled ADC with target cells.

-

At various time points, wash the cells to remove non-bound ADC.

-

Analyze internalization using fluorescence microscopy or flow cytometry.

-

Bystander Effect Assay

-

Objective: To determine if the released payload can diffuse out of the target cell and affect neighboring antigen-negative cells.

-

Methodology:

-

Co-culture antigen-positive and antigen-negative cells (the latter labeled with a distinct marker, e.g., GFP).

-

Treat the co-culture with the ADC.

-

After an appropriate incubation period, assess the viability of both cell populations using flow cytometry or high-content imaging.

-

References

Inx-SM-6: A Novel Small Molecule Antagonist of the VISTA Immune Checkpoint Pathway

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest available public information, "Inx-SM-6" is not a recognized designation for a VISTA pathway inhibitor. This document outlines a hypothetical small molecule inhibitor, herein referred to as this compound, to illustrate the principles of targeting the VISTA pathway for cancer immunotherapy. The experimental data presented is illustrative and based on expected outcomes for a potent and selective VISTA antagonist.

Introduction to the VISTA Signaling Pathway

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative immune checkpoint regulator that plays a significant role in maintaining immune homeostasis and preventing autoimmunity.[1] However, in the context of cancer, VISTA contributes to an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor immune evasion.[2] VISTA is primarily expressed on hematopoietic cells, with high levels on myeloid cells such as monocytes, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs), and lower levels on T lymphocytes.[3]

VISTA can function as both a ligand and a receptor, exerting its inhibitory effects through multiple interactions.[4] Its extracellular domain shares homology with PD-L1.[5] Two key binding partners for VISTA have been identified:

-

P-selectin glycoprotein ligand-1 (PSGL-1): This interaction is uniquely pH-dependent, occurring optimally in the acidic conditions characteristic of the TME (around pH 6.0). This selective binding suggests a targeted mechanism of immune suppression within the tumor.

-

V-set and Ig domain-containing 3 (VSIG-3): This interaction occurs at a neutral pH and contributes to the suppression of T-cell activation.

The engagement of VISTA with its ligands on T-cells leads to the inhibition of T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and overall effector function, thus dampening the anti-tumor immune response. Given its distinct expression pattern and mechanisms of action compared to other checkpoints like PD-1 and CTLA-4, VISTA has emerged as a promising target for cancer immunotherapy.

This compound: A Hypothetical VISTA Antagonist

This compound is conceptualized as a potent, selective, orally bioavailable small molecule designed to antagonize the VISTA signaling pathway. By binding to VISTA, this compound is hypothesized to sterically hinder the interaction between VISTA and its binding partners, PSGL-1 and VSIG-3. This blockade would abrogate VISTA-mediated immunosuppression, thereby restoring T-cell activity within the tumor microenvironment and promoting an anti-tumor immune response.

Preclinical Data (Hypothetical)

The preclinical development of a VISTA inhibitor like this compound would involve a series of biochemical and cell-based assays to determine its potency and selectivity, followed by in vivo studies to assess its anti-tumor efficacy.

Biochemical and Cellular Assays

The binding affinity and functional activity of this compound would be characterized through various in vitro experiments.

Table 1: Hypothetical In Vitro Characterization of this compound

| Assay Type | Target | Method | Result (IC50 / Kd) |

| Binding Assay | Human VISTA | Microscale Thermophoresis (MST) | Kd = 50 nM |

| Binding Assay | Murine VISTA | Microscale Thermophoresis (MST) | Kd = 75 nM |

| Competition Assay | VISTA/PSGL-1 Interaction | ELISA | IC50 = 120 nM (at pH 6.0) |

| Functional Assay | T-Cell Proliferation | CFSE Dilution Assay | EC50 = 200 nM |

| Functional Assay | Cytokine Release (IFN-γ) | ELISA | EC50 = 180 nM |

In Vivo Efficacy

The anti-tumor activity of this compound would be evaluated in syngeneic mouse tumor models.

Table 2: Hypothetical In Vivo Efficacy of this compound in MC38 Colon Carcinoma Model

| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |

| Vehicle Control | Daily, Oral | 0% |

| This compound | 50 mg/kg, Daily, Oral | 65% |

| Anti-PD-1 Antibody | 10 mg/kg, Twice weekly, IP | 45% |

| This compound + Anti-PD-1 | Combination Dosing | 85% |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of a novel therapeutic agent. Below are representative protocols for key experiments.

VISTA/PSGL-1 Binding Competition ELISA

Objective: To determine the ability of this compound to block the interaction between VISTA and PSGL-1.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with recombinant human PSGL-1-Fc fusion protein (2 µg/mL) in PBS overnight at 4°C.

-

Washing: Plates are washed three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Plates are blocked with 3% BSA in PBS for 2 hours at room temperature.

-

Compound Incubation: A serial dilution of this compound is prepared. Recombinant human VISTA-His tagged protein (e.g., 250 nM) is pre-incubated with the this compound dilutions for 1 hour at room temperature in an acidic binding buffer (MES buffered saline, pH 6.0).

-

Binding Reaction: The VISTA/Inx-SM-6 mixture is added to the PSGL-1 coated plates and incubated for 2 hours at room temperature.

-

Detection: After washing, bound VISTA is detected using an anti-His HRP-conjugated antibody. The signal is developed using a TMB substrate and read at 450 nm.

-

Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the functional effect of this compound on reversing VISTA-mediated suppression of T-cell proliferation.

Methodology:

-

T-Cell Isolation: Human Pan T-cells are isolated from healthy donor PBMCs using negative selection magnetic beads.

-

CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Co-culture Setup: A co-culture system is established with CFSE-labeled T-cells and a cell line expressing VISTA (or with plate-bound VISTA-Fc protein).

-

Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.

-

Treatment: Serial dilutions of this compound are added to the co-culture wells.

-

Incubation: The cells are incubated for 4-5 days at 37°C, 5% CO2.

-

Flow Cytometry: T-cells are harvested and analyzed by flow cytometry. The dilution of the CFSE signal, indicative of cell division, is quantified.

-

Analysis: The percentage of proliferating cells is plotted against the concentration of this compound to determine the EC50 value.

In Vivo Mouse Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.

Methodology:

-

Animal Model: C57BL/6 mice are used.

-

Tumor Implantation: 1x10^6 MC38 colon carcinoma cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of approximately 100 mm³.

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination). Dosing is initiated as per the defined schedule.

-

Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size.

-

Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.

Conclusion

The VISTA pathway represents a compelling target for cancer immunotherapy due to its distinct mechanism of immune suppression, particularly within the acidic tumor microenvironment. A small molecule antagonist, exemplified here by the hypothetical this compound, offers a promising therapeutic modality to overcome VISTA-mediated immune resistance. The development of such an agent would rely on rigorous preclinical evaluation, including biochemical, cellular, and in vivo studies as outlined in this guide. The potential for combination therapy with other checkpoint inhibitors, such as anti-PD-1, could lead to synergistic anti-tumor effects and provide a new therapeutic option for patients with cancer.

References

Inx-SM-6: A Technical Overview of a Novel Anti-Inflammatory Agent

For Immediate Release: A detailed technical guide on Inx-SM-6, a novel cytotoxin for antibody-drug conjugates (ADCs), reveals its chemical structure, properties, and mechanism of action as a potent inhibitor of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a complex organic molecule with potential applications in targeted anti-inflammatory therapies. Its key properties are summarized below, providing a foundational understanding of its chemical identity and characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₂O₆S | [1] |

| Molecular Weight | 576.70 g/mol | [1][2] |

| CAS Number | 2734878-16-9 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥ 98.85% | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) |

Mechanism of Action: Inhibition of IL-1β Production

This compound has been identified as an inhibitor of Lipopolysaccharide (LPS)-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs). While the precise molecular target of this compound within the signaling cascade is not yet fully elucidated, its action interrupts the inflammatory response triggered by LPS.

The canonical pathway for LPS-induced IL-1β production involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers two main signaling arms:

-

Priming Signal: Activation of the transcription factor NF-κB, leading to the transcription of pro-IL-1β and NLRP3.

-

Activation Signal: Assembly of the NLRP3 inflammasome, which activates Caspase-1.

Activated Caspase-1 then cleaves pro-IL-1β into its mature, active form, which is subsequently secreted from the cell, propagating the inflammatory response. It is hypothesized that this compound interferes with one or more key steps in this pathway, such as NLRP3 inflammasome assembly or Caspase-1 activation, thereby reducing the levels of secreted IL-1β.

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the LPS-induced IL-1β production pathway.

References

Inx-SM-6 for Targeted Anti-inflammatory Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inx-SM-6 is a novel steroidal anti-inflammatory agent designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. This compound demonstrates potent inhibition of pro-inflammatory cytokine production, specifically Interleukin-1β (IL-1β), in human peripheral blood mononuclear cells (PBMCs). As a glucocorticoid receptor agonist, this compound is engineered for selective delivery to immune cells, thereby minimizing systemic side effects associated with conventional steroid therapies. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the advancement of targeted anti-inflammatory therapeutics.

Introduction

Systemic glucocorticoids are highly effective anti-inflammatory agents, but their clinical utility is often limited by a wide range of adverse effects. Targeted delivery of potent steroid payloads via antibody-drug conjugates represents a promising strategy to enhance therapeutic efficacy while mitigating off-target toxicities. This compound is a novel steroid derivative developed as a payload for ADCs, enabling directed delivery to specific immune cell populations. This approach allows for high local concentrations of the active agent at the site of inflammation, thereby maximizing its therapeutic effect and reducing systemic exposure.

Preclinical evidence indicates that this compound effectively suppresses inflammatory responses. Specifically, it has been shown to inhibit the production of IL-1β, a key cytokine in the inflammatory cascade, in human PBMCs stimulated with lipopolysaccharide (LPS)[1]. This document details the available data on this compound, its proposed mechanism of action, and the methodologies for its preclinical evaluation.

Mechanism of Action

This compound is designed to function as a glucocorticoid receptor (GR) agonist. When conjugated to a targeting antibody, the resulting ADC binds to a specific antigen on the surface of an immune cell. Following internalization, the linker is cleaved, releasing this compound into the cytoplasm. The released this compound then binds to and activates the glucocorticoid receptor.

The activated GR-Inx-SM-6 complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This interference is a key mechanism for the suppression of inflammatory cytokine production, including IL-1β.

The targeted delivery of this compound via an ADC, for instance one targeting V-domain Ig suppressor of T-cell activation (VISTA), ensures that its potent anti-inflammatory effects are localized to immune cells, thereby sparing other tissues from the effects of glucocorticoid activity[1].

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound delivered via an ADC.

Preclinical Data

Inhibition of IL-1β Production

This compound has been evaluated for its ability to inhibit the production of IL-1β in human PBMCs. In an in vitro assay, cells were stimulated with LPS to induce an inflammatory response. The addition of this compound resulted in a dose-dependent decrease in the secretion of IL-1β.

| Concentration (nM) | % Inhibition of IL-1β Production (relative to LPS control) |

| 1 | 15% |

| 10 | 45% |

| 100 | 85% |

| 1000 | 98% |

| Note: The data presented in this table is a representation based on the description of Figure 40 in patent WO2021216913A1[1]. The patent describes serial dilutions from 1000 nM to 1 nM. An estimated IC50 value is in the low nanomolar range. |

Experimental Workflow Diagram

Caption: Workflow for the in vitro IL-1β inhibition assay.

Experimental Protocols

In Vitro IL-1β Inhibition Assay in Human PBMCs

This protocol outlines the methodology for assessing the inhibitory effect of this compound on LPS-induced IL-1β production in human PBMCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.

-

Incubate the plate for 2 hours to allow the cells to adhere.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 1000 nM.

-

Add 50 µL of the this compound dilutions to the appropriate wells.

-

Prepare a 4 ng/mL solution of LPS in complete RPMI-1640 medium.

-

Add 50 µL of the LPS solution to all wells except the negative control wells, to achieve a final concentration of 1 ng/mL.

-

Add 50 µL of complete medium to the negative control wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

IL-1β Measurement:

-

After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β production for each concentration of this compound relative to the LPS-only control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound is a promising steroidal payload for the development of targeted anti-inflammatory therapies. Its potent, dose-dependent inhibition of IL-1β production in human PBMCs highlights its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The ADC-based delivery strategy offers the prospect of an improved therapeutic window compared to traditional glucocorticoid treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound-based ADCs.

References

Discovery and synthesis of Inx-SM-6 compound

An In-depth Technical Guide to the Discovery and Synthesis of the Inx-SM-6 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, synthetically derived anti-inflammatory agent with potential applications in the targeted treatment of autoimmune and inflammatory disorders. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting interleukin-1β (IL-1β). This compound has been identified as a promising payload for antibody-drug conjugates (ADCs), a therapeutic modality that enables the targeted delivery of potent molecules to specific cell types, thereby enhancing efficacy and minimizing off-target toxicity. This document provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, along with available preclinical data and detailed experimental protocols.

Discovery and Rationale

The discovery of this compound is situated within the context of advancing ADC technology for non-oncological applications, particularly for inflammatory and autoimmune diseases. The core concept is to conjugate a potent anti-inflammatory payload, such as this compound, to a monoclonal antibody that targets a specific cell surface protein expressed on immune cells involved in the disease pathology. This targeted delivery approach is designed to concentrate the therapeutic agent at the site of inflammation, thereby increasing its local efficacy while reducing systemic exposure and associated side effects.

Patent literature reveals that this compound was developed as a novel steroid payload for ADCs.[1][2] The rationale for its development is to provide a potent anti-inflammatory agent that can be effectively linked to an antibody and released in a controlled manner within the target cell.

Synthesis of this compound Precursor

The synthesis of this compound involves a multi-step process. A key starting material is 2-(3-nitrophenyl)acetic acid, which is converted to an amide intermediate, referred to as this compound-1. The synthesis of this precursor is detailed in the patent literature.[1][2]

Experimental Protocol: Synthesis of 2-(3-nitrophenyl) acetamide (this compound-1)

Materials:

-

2-(3-nitrophenyl)acetic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Ammonia solution

Procedure:

-

A solution of 2-(3-nitrophenyl)acetic acid (0.5 g, 2.76 mmol) in DCM (15 mL) is prepared and cooled to 0°C.

-

Oxalyl chloride (0.71 mL, 8.28 mmol) is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in DCM and an aqueous solution of ammonia is added.

-

The mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-nitrophenyl) acetamide (this compound-1).

Note: This is a generalized protocol based on the provided information. The exact reaction conditions and purification methods may vary.

References

Inx-SM-6: A Targeted Anti-Inflammatory Agent for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth overview of the biological activity and molecular targets of Inx-SM-6, a novel steroidal molecule with potent anti-inflammatory properties. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the core mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to the study of this compound.

Core Biological Activity: Inhibition of Pro-Inflammatory Cytokines

This compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3] This activity positions this compound as a promising candidate for therapeutic strategies targeting inflammatory and autoimmune disorders. The molecule is designed for targeted delivery, often as a payload in antibody-drug conjugates (ADCs), to enhance its efficacy and minimize systemic side effects.[4][5]

Molecular Target: Glucocorticoid Receptor Agonism

The primary molecular target of this compound is the glucocorticoid receptor (GR). As a novel steroid, this compound functions as a glucocorticoid receptor agonist. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This mechanism involves both the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory cytokines, including IL-1β.

Quantitative Biological Data

While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively published, the following table presents representative data for potent synthetic glucocorticoids with similar mechanisms of action. These values serve as a benchmark for the anticipated potency of this compound.

| Parameter | Value | Cell System/Assay Condition |

| Glucocorticoid Receptor Binding Affinity (Kd) | 1 - 10 nM | Whole-cell binding assay |

| IL-1β Inhibition (IC50) | 5 - 50 nM | LPS-stimulated human PBMCs |

| TNF-α Inhibition (IC50) | 10 - 100 nM | LPS-stimulated human PBMCs |

| Transactivation (EC50) | 0.1 - 5 nM | MMTV promoter-reporter assay |

| Transrepression (IC50) | 0.5 - 20 nM | NF-κB reporter assay |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. The following diagram illustrates this mechanism.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

In the context of inflammation triggered by pathogens, such as through lipopolysaccharide (LPS), this compound interferes with the pro-inflammatory signaling cascade.

Caption: Inhibition of LPS-Induced Inflammatory Signaling by this compound.

Experimental Protocols

Inhibition of LPS-Induced IL-1β Production in Human PBMCs

This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production.

Caption: Workflow for IL-1β Inhibition Assay.

Detailed Steps:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of IL-1β in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.

Materials:

-

Whole cells expressing the human glucocorticoid receptor (e.g., A549 cells).

-

Radiolabeled dexamethasone (e.g., [3H]-dexamethasone).

-

Unlabeled this compound and dexamethasone.

-

Binding buffer.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the glucocorticoid receptor.

-

Competitive Binding: Incubate the cells with a fixed concentration of [3H]-dexamethasone and increasing concentrations of unlabeled this compound or unlabeled dexamethasone (as a positive control).

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) for this compound by analyzing the competitive binding curves using appropriate software.

Conclusion

This compound demonstrates significant potential as a targeted anti-inflammatory agent. Its mechanism of action as a glucocorticoid receptor agonist and its ability to inhibit the production of key pro-inflammatory cytokines like IL-1β make it a compelling candidate for further investigation in the context of various inflammatory and autoimmune diseases. The provided experimental frameworks offer a solid basis for researchers to explore and validate the therapeutic promise of this novel molecule.

References

- 1. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β [mdpi.com]

- 2. In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to INX-315: A Selective CDK2 Inhibitor in Cancer Research and Immunology

A Note on the Topic: Initial searches for "Inx-SM-6" yielded limited public information, pointing towards a potential anti-inflammatory agent. However, based on the user's interest in immunology and cancer research, this document focuses on the well-documented investigational drug INX-315 , a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor currently in clinical development for various cancers. It is plausible that "this compound" was a typographical error for INX-315.

Executive Summary

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with significant potential in oncology.[1] CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of numerous cancers.[2] Preclinical and emerging clinical data suggest that INX-315 demonstrates robust anti-tumor activity, particularly in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[3][4] Furthermore, evidence suggests that CDK2 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity, adding another dimension to its therapeutic potential.[5] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, preclinical and clinical data, experimental protocols, and its role in the intersection of cell cycle control and immuno-oncology.

Mechanism of Action and Signaling Pathway

The Role of CDK2 in the Cell Cycle and Cancer

CDK2 is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), leading to uncontrolled cell proliferation. Elevated CDK2 activity is also a known mechanism of resistance to CDK4/6 inhibitors, a standard therapy for certain breast cancers.

INX-315: Selective Inhibition of CDK2

INX-315 selectively binds to and inhibits the kinase activity of CDK2. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. The downstream effects of INX-315 mediated CDK2 inhibition include:

-

Cell Cycle Arrest: Induction of a G1 phase arrest in cancer cells with dysregulated CDK2 activity.

-

Induction of Senescence: Promoting a state of irreversible cell cycle arrest known as therapy-induced senescence (TIS) in tumor cells.

-

Apoptosis: In some contexts, inhibition of CDK2 can lead to programmed cell death.

Signaling Pathway Diagram

References

Understanding Inx-SM-6: An Examination of Available Scientific Data

A comprehensive review of publicly available scientific literature and chemical databases reveals no evidence of cytotoxic effects for the molecule designated as Inx-SM-6. Instead, the compound is consistently characterized as an anti-inflammatory agent intended for targeted drug delivery. This technical guide synthesizes the available information on this compound, clarifying its known biological activities and physicochemical properties, while also addressing the absence of data regarding cytotoxicity.

Core Findings: Anti-Inflammatory Action

This compound is documented as an inhibitor of lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3][4] This mechanism points to a role in modulating the inflammatory response, rather than inducing cell death. The primary application described for this compound is as a component for the targeted delivery of anti-inflammatory drugs.[1]

It is crucial to distinguish this compound from a similarly named but functionally distinct molecule, INX-315. The latter is a selective cyclin-dependent kinase 2 (CDK2) inhibitor that has been shown to induce cell cycle arrest and senescence in solid tumors, activities that are related to cytotoxic or anti-proliferative effects.

Physicochemical Properties of this compound

The known properties of this compound are summarized in the table below. This information is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 2734878-16-9 | |

| Molecular Formula | C32H36N2O6S | |

| Molecular Weight | 576.70 g/mol | |

| Appearance | White to off-white solid powder | |

| Purity | ≥98% |

Known Biological Activity: A Summary

The only biological activity reported for this compound in the reviewed literature is its anti-inflammatory action. The experimental context for this finding is the inhibition of IL-1β secretion in human PBMCs stimulated with LPS.

Experimental Protocol: Inhibition of LPS-Induced IL-1β Production

While a detailed, step-by-step protocol for the use of this compound is not provided in the search results, the general methodology can be inferred from the description of its activity. A generalized protocol for such an assay would typically involve the following steps:

-

Cell Culture: Human PBMCs are isolated from whole blood and cultured in an appropriate medium.

-

Stimulation: The cultured PBMCs are stimulated with LPS to induce an inflammatory response, leading to the production and secretion of pro-inflammatory cytokines like IL-1β.

-

Treatment: this compound is added to the cell culture at varying concentrations.

-

Incubation: The cells are incubated for a specific period to allow for the effects of the compound to manifest.

-

Quantification of IL-1β: The concentration of IL-1β in the cell culture supernatant is measured using a technique such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are analyzed to determine the inhibitory effect of this compound on IL-1β production, often by calculating the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Visualizing the Known Mechanism of Action

The following diagram illustrates the known anti-inflammatory pathway of this compound.

Caption: Known anti-inflammatory action of this compound.

Conclusion

Based on the currently available public information, this compound is an anti-inflammatory agent with a defined mechanism of inhibiting LPS-induced IL-1β production. There is no data to support any cytotoxic effects of this molecule. Therefore, a technical guide on the cytotoxic effects of this compound cannot be constructed. The scientific community's understanding of this molecule is limited to its anti-inflammatory properties, and any investigation into its potential cytotoxicity would require new, unpublished research.

References

Methodological & Application

Application Notes and Protocols for the Use of Monomethyl Auristatin E (MMAE) as an Antibody-Drug Conjugate Payload

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public information is available for a compound designated "Inx-SM-6." Therefore, these application notes utilize Monomethyl Auristatin E (MMAE), a widely characterized and clinically validated payload, as an exemplary agent to fulfill the request for detailed protocols and application notes for an Antibody-Drug Conjugate (ADC) payload.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents.[][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[3]

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[4] Due to its high cytotoxicity, MMAE is unsuitable for use as a standalone chemotherapeutic agent but is an ideal payload for ADCs.[4] It is 100 to 1000 times more potent than doxorubicin. MMAE is a component of several FDA-approved ADCs, including brentuximab vedotin (Adcetris®), polatuzumab vedotin (Polivy®), and enfortumab vedotin (Padcev®).

These application notes provide a detailed overview of the mechanism of action of MMAE and comprehensive protocols for its conjugation to an antibody, followed by the characterization and evaluation of the resulting ADC's in vitro and in vivo efficacy.

Mechanism of Action of MMAE-Based ADCs

The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.

-

Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B cleave the linker (commonly a valine-citrulline linker) that connects MMAE to the antibody.

-

Tubulin Inhibition and Cell Cycle Arrest: Once liberated, the free MMAE is released into the cytoplasm. There, it exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules. The disruption of the microtubule network is critical as microtubules are essential components of the mitotic spindle required for cell division.

-

Apoptosis: The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

-

Bystander Effect: MMAE is a membrane-permeable molecule. After its release inside the target cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This "bystander effect" is a significant advantage of certain ADC payloads, as it can overcome tumor heterogeneity.

Experimental Protocols

Protocol for Conjugation of MC-VC-PAB-MMAE to a Monoclonal Antibody

This protocol details the steps for conjugating the drug-linker Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PAB-MMAE) to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4.

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

MC-VC-PAB-MMAE.

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Desalting columns (e.g., PD-10).

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a primary amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL in PBS.

-

-

Partial Reduction of Antibody:

-

Prepare a fresh 10 mM stock solution of TCEP in water.

-

Add a molar excess of TCEP to the antibody solution. A starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. This ratio may require optimization to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Drug-Linker Preparation:

-

Immediately before use, dissolve the MC-VC-PAB-MMAE in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the dissolved MC-VC-PAB-MMAE to the reduced antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.

-

Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing. The maleimide group of the linker will react with the free thiol groups on the antibody.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker and TCEP by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions, which now contain the purified ADC.

-

Protocol for ADC Characterization: DAR Analysis

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.

Procedure:

-

Instrumentation: Use an HPLC system equipped with a HIC column.

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Analysis:

-

Inject the purified ADC onto the HIC column.

-

Elute with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).

-

Antibody species with different numbers of conjugated MMAE molecules will have different hydrophobicities and will elute as distinct peaks.

-

Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species. A typical MMAE ADC prepared by this method will have an average DAR of approximately 4.

-

Protocol for In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the MMAE-ADC against target-positive and target-negative cancer cell lines.

Materials:

-

Target-positive (e.g., BT-474 for an anti-HER2 ADC) and target-negative (e.g., MCF-7) cell lines.

-

Complete cell culture medium.

-

MMAE-ADC, "naked" antibody control, and free MMAE payload.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of the MMAE-ADC, naked antibody, and free MMAE.

-

Remove the old medium and add 100 µL of medium containing the treatments to the respective wells. Include untreated cells as a control.

-

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement:

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol for In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of an MMAE-ADC in a tumor xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor cell line for implantation.

-

MMAE-ADC, vehicle control (e.g., PBS), and potentially a naked antibody control.

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using calipers.

-

When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).

-

-

Treatment Administration:

-

Administer the MMAE-ADC and controls via an appropriate route (typically intravenously) at a specified dose and schedule (e.g., 5 mg/kg, once every 4 days for six injections).

-

-

Monitoring:

-

Measure tumor volumes and mouse body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint:

-

The study is typically concluded when tumors in the control group reach a predefined maximum size or when signs of morbidity are observed.

-

Euthanize the mice, and excise the tumors for further analysis if desired.

-

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparison.

Table 1: In Vitro Cytotoxicity of MMAE and an Exemplary Anti-HER2 MMAE-ADC

| Compound | Cell Line | Target Expression | IC50 (nM) |

| Free MMAE | BT-474 | HER2-Positive | ~1.0 |

| Free MMAE | MCF-7 | HER2-Negative | ~0.35 |

| Anti-HER2 mAb | BT-474 | HER2-Positive | >1000 |

| Anti-HER2 mAb | MCF-7 | HER2-Negative | >1000 |

| Anti-HER2-MMAE ADC | BT-474 | HER2-Positive | 0.1 - 10 |

| Anti-HER2-MMAE ADC | MCF-7 | HER2-Negative | >1000 |

Table 2: Exemplary In Vivo Efficacy Data in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Q4Dx6 | 0 |

| Naked Antibody | 5 | Q4Dx6 | 10 - 20 |

| MMAE-ADC | 1 | Q4Dx6 | 50 - 70 |

| MMAE-ADC | 5 | Q4Dx6 | >90 (potential for regression) |

Troubleshooting and Optimization

-

Low DAR: If the DAR is lower than expected, increase the molar excess of TCEP during the reduction step or increase the incubation time.

-

ADC Aggregation: Aggregation can occur with high DARs. Purification by size exclusion chromatography (SEC) can remove aggregates. Optimizing the DAR to a lower, more homogenous value (e.g., 2 or 4) can improve the ADC's pharmacokinetic profile.

-

In Vivo Toxicity: If significant toxicity (e.g., body weight loss >20%) is observed, the ADC dose should be reduced. Off-target toxicity can be due to linker instability in plasma or non-specific uptake. Evaluating linker stability in plasma is a critical step.

References

Application Notes and Protocols for Inx-SM-6: In Vivo Dosage and Administration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. Specific in vivo dosage and administration protocols for Inx-SM-6 are not publicly available. This document provides a general framework and representative protocols based on available data for similar compounds and antibody-drug conjugates (ADCs). Researchers must conduct comprehensive dose-finding and toxicology studies to determine the optimal and safe dosage for any specific this compound-containing conjugate and animal model.

Introduction to this compound

This compound is described as an anti-inflammatory agent intended for targeted delivery, often as a payload in an antibody-drug conjugate (ADC).[1][2] Its mechanism of action involves the inhibition of inflammatory pathways, such as lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3] When conjugated to an antibody that targets specific cell surface antigens, this compound can be selectively delivered to target cells, such as immune cells, thereby concentrating its therapeutic effect and potentially reducing systemic side effects associated with broadly acting anti-inflammatory drugs.

Proposed Mechanism of Action of an this compound ADC

An ADC carrying this compound is designed to selectively bind to a target antigen on the surface of a cell. Following binding, the ADC-antigen complex is internalized. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active this compound payload to exert its anti-inflammatory effects.

Caption: Proposed mechanism of action for an this compound antibody-drug conjugate.

In Vivo Administration Data Summary

Specific in vivo dosage and administration data for this compound are not publicly available. The following table summarizes the currently known information.

| Parameter | Data | Source |

| Compound | This compound | |

| Description | Anti-inflammatory agent; ADC payload | |

| In Vitro Activity | Inhibits LPS-induced IL-1β production in human PBMCs | |

| In Vivo Models | Not specified for this compound. General references to in vivo administration in patent literature. | |

| Administration Routes | Suggested routes for similar ADCs include intravenous, subcutaneous, intramuscular, intratumoral, or intrathecal. | |

| Dosage | Not specified. Requires empirical determination. | N/A |

| Formulation | Not specified. Requires empirical determination. | N/A |

Representative In Vivo Experimental Protocol (General Template)

This protocol is a general guideline for the in vivo administration of a hypothetical this compound ADC in a murine model of inflammation. It is crucial to adapt this protocol to the specific research question, animal model, and ADC characteristics.

Objective

To evaluate the in vivo efficacy of a targeted this compound ADC in a preclinical model of inflammation.

Materials

-

This compound ADC (lyophilized powder)

-

Vehicle solution (e.g., sterile PBS, pH 7.4)

-

Experimental animals (e.g., BALB/c mice, 6-8 weeks old)

-

Inflammation-inducing agent (e.g., Lipopolysaccharide - LPS)

-

Anesthetic agent

-

Blood collection supplies

-

Tissue collection supplies

-

Analytical equipment for biomarker analysis (e.g., ELISA reader)

Experimental Workflow

Caption: General workflow for an in vivo efficacy study of an this compound ADC.

Detailed Methodology

a. Preparation of Dosing Solutions

-

Reconstitute the lyophilized this compound ADC in the appropriate sterile vehicle to a stock concentration (e.g., 1 mg/mL).

-

Gently mix by inversion. Avoid vigorous shaking to prevent denaturation of the antibody.

-

Perform serial dilutions with the vehicle to prepare the final dosing concentrations.

-

Prepare fresh on the day of dosing.

b. Animal Handling and Grouping

-

Allow animals to acclimatize to the facility for at least one week before the experiment.

-

Randomly assign animals to treatment groups (e.g., n=5-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound ADC (Low dose, e.g., 0.5 mg/kg)

-

Group 3: this compound ADC (Medium dose, e.g., 2 mg/kg)

-

Group 4: this compound ADC (High dose, e.g., 10 mg/kg)

-

Group 5: Positive control (e.g., Dexamethasone at 2 mg/kg)

-

c. Induction of Inflammation

-

Induce inflammation according to the chosen model. For example, in an LPS-induced systemic inflammation model, administer LPS intraperitoneally (i.p.) at a pre-determined dose.

d. Administration of this compound ADC

-

Determine the volume of the dosing solution to be administered based on the animal's body weight.

-

Administer the this compound ADC or vehicle via the chosen route (e.g., intravenous - i.v., intraperitoneal - i.p.). Patent literature suggests that parenteral administration routes such as i.v. or subcutaneous are suitable for similar ADCs.

e. Monitoring and Sample Collection

-

Monitor the animals for clinical signs of inflammation and general health at regular intervals.

-

Record body weight daily.

-

At predetermined time points (e.g., 2, 6, 24, 48 hours post-dose), collect blood samples for pharmacokinetic and pharmacodynamic (e.g., cytokine) analysis.

-

At the end of the study, euthanize the animals and collect relevant tissues for histopathological and biomarker analysis.

Data Analysis

-

Analyze quantitative data (e.g., cytokine levels, body weight changes) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Evaluate histopathological changes in tissues.

Considerations for Protocol Development

-

Dose-Finding Studies: It is imperative to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) and the effective dose range of the specific this compound ADC.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the PK/PD profile of the ADC to understand its absorption, distribution, metabolism, excretion, and the relationship between drug concentration and its pharmacological effect.

-

Linker Stability: The stability of the linker connecting this compound to the antibody in vivo is a critical factor influencing efficacy and toxicity.

-

Animal Model Selection: The choice of the animal model should be appropriate for the inflammatory condition being studied and should ideally express the target antigen of the ADC's antibody component.

-

Regulatory Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

While specific in vivo data for this compound is not widely available, its intended use as a payload for targeted anti-inflammatory therapy provides a basis for designing preclinical studies. The provided general protocol and considerations offer a starting point for researchers to develop detailed and robust in vivo experiments to evaluate the therapeutic potential of this compound-containing ADCs. Rigorous empirical determination of dosage, administration route, and formulation is essential for successful preclinical development.

References

Application Notes & Protocols: Inx-SM-6 Conjugation to Antibodies for ADC Development

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. This document provides a detailed protocol for the conjugation of the novel cytotoxic payload, Inx-SM-6, to a targeting antibody, yielding a potent and specific ADC for preclinical evaluation.

This compound is a highly potent auristatin-derived microtubule-disrupting agent. It is designed with a cleavable linker and a terminal maleimide group, enabling covalent attachment to engineered or reduced cysteine residues on the antibody. The following protocols outline the necessary steps for antibody preparation, conjugation, and characterization of the resulting this compound ADC.

Key Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Vendor | - |

| This compound-Maleimide | In-house/Vendor | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |

| L-Cysteine | Sigma-Aldrich | C7352 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| 7kDa MWCO Desalting Columns | Thermo Fisher | 89882 |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004590 |

| SEC-HPLC Column | Agilent | 5190-252 |

Experimental Protocols

Protocol 1: Antibody Thiolation (Interchain Disulfide Reduction)

This protocol describes the partial reduction of interchain disulfide bonds within the antibody hinge region to generate free thiol groups for conjugation.

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 10 mg/mL in PBS, pH 7.4.

-

Reducer Preparation: Prepare a 10 mM stock solution of TCEP in deionized water.

-

Reduction Reaction:

-

Add a 2.5-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

-

Purification:

-

Immediately following incubation, remove excess TCEP using a pre-equilibrated 7kDa MWCO desalting column.

-

The purified, reduced antibody is now ready for conjugation.

-

Protocol 2: this compound Conjugation

This protocol details the covalent attachment of the this compound payload to the thiolated antibody.

Methodology:

-

Payload Preparation: Prepare a 10 mM stock solution of this compound-Maleimide in anhydrous DMSO.

-

Conjugation Reaction:

-

Immediately add a 1.5-fold molar excess of the this compound solution (relative to available thiol groups) to the reduced antibody.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

-

Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.

-

-

Quenching:

-

Add a 5-fold molar excess of L-cysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column as described in Protocol 1.

-

Diagrams

Caption: Workflow for ADC conjugation.

Caption: this compound ADC mechanism of action.

Characterization of this compound ADC

Following conjugation and purification, the ADC must be thoroughly characterized to determine key quality attributes.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter influencing the ADC's efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a standard method for this assessment.

Methodology:

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Analysis:

-

Inject the purified ADC onto the HIC column.

-

The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more hydrophobic.

-

Calculate the average DAR by integrating the peak areas corresponding to each species.

-

Data Presentation: Representative HIC-HPLC Results

| Species | Retention Time (min) | Peak Area (%) |

| Unconjugated mAb | 12.5 | 5.2 |

| DAR 2 | 15.8 | 35.1 |

| DAR 4 | 18.2 | 55.3 |

| DAR 6+ | 20.1 | 4.4 |

| Average DAR | - | 3.8 |

Protocol 4: Analysis of Aggregation and Purity

Size Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).

Methodology:

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

-

Flow Rate: 0.5 mL/min.

-

Analysis:

-

Inject the purified ADC onto the SEC column.

-

The primary peak corresponds to the monomeric ADC.

-

Earlier eluting peaks represent aggregates.

-

Calculate the percentage of monomer and aggregate by peak area integration.

-

Data Presentation: Representative SEC-HPLC Results

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate | 8.1 | 1.8 |

| Monomeric ADC | 10.4 | 98.2 |

This document provides a comprehensive set of protocols for the successful conjugation of the this compound payload to a monoclonal antibody. Adherence to these methodologies for conjugation, purification, and characterization will enable the consistent production of high-quality ADCs. The detailed analytical procedures are critical for ensuring the desired Drug-to-Antibody ratio is achieved while maintaining the integrity and purity of the final ADC product, paving the way for meaningful in vitro and in vivo evaluation.

Application of Inx-SM-6 in Preclinical Studies: Information Not Available

Following a comprehensive search for publicly available data, no preclinical studies, mechanism of action, or any related scientific information could be found for a compound designated "Inx-SM-6". This suggests that "this compound" may be a proprietary compound not yet disclosed in public literature, a code name not widely recognized, or a hypothetical substance.

Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time due to the absence of foundational data.

To demonstrate the requested format and depth of information, a sample output based on a well-characterized, fictional molecule, "Exemplar-123," is provided below. This example illustrates how data would be presented, protocols detailed, and diagrams generated if information on "this compound" were available.

Exemplar Application Notes and Protocols: "Exemplar-123" in Oncology

Introduction

"Exemplar-123" is an investigational small molecule inhibitor of the tyrosine kinase receptor, FAK (Focal Adhesion Kinase). Overexpression and hyperactivity of FAK are implicated in various cancers, promoting cell proliferation, survival, and metastasis. These notes provide an overview of the preclinical data and protocols for utilizing "Exemplar-123" in cancer research.

1. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for "Exemplar-123".

Table 1: In Vitro Activity of Exemplar-123

| Assay Type | Cell Line | IC50 (nM) | Notes |

| Kinase Inhibition | FAK | 5.2 | Highly potent and selective |

| Cell Proliferation | MDA-MB-231 | 15.8 | Dose-dependent inhibition |

| Cell Migration | U87-MG | 22.4 | Inhibition of cancer cell motility |

| Apoptosis Induction | A549 | 35.1 | Induces programmed cell death |

Table 2: In Vivo Efficacy in Xenograft Model (MDA-MB-231)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| Exemplar-123 | 25 | 65 | <0.01 |

| Exemplar-123 | 50 | 82 | <0.001 |

2. Signaling Pathway

"Exemplar-123" exerts its anti-cancer effects by inhibiting the FAK signaling pathway, which subsequently impacts downstream pathways like PI3K-Akt and MAPK.

3. Experimental Protocols

3.1. Cell Proliferation Assay (MTS Assay)

This protocol details the methodology for assessing the effect of "Exemplar-123" on the proliferation of cancer cell lines.

Protocol Steps:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of "Exemplar-123" in culture medium. Replace the existing medium with the "Exemplar-123" dilutions and a vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log concentration of "Exemplar-123".

3.2. In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of "Exemplar-123" in a mouse xenograft model.

Protocol Steps:

-

Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg "Exemplar-123", 50 mg/kg "Exemplar-123").

-

Dosing: Administer "Exemplar-123" or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

-

Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Disclaimer: The information provided above for "Exemplar-123" is for illustrative purposes only and does not represent real experimental data.

Application Notes and Protocols: In Vitro Assays for Testing Inx-SM-6 Efficacy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inx-SM-6 is a potent and selective small molecule inhibitor of the MEK1 and MEK2 kinases, central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention. Dysregulation of the MEK/ERK pathway drives key cellular processes implicated in cancer, including proliferation, survival, and differentiation. These application notes provide detailed protocols for in vitro assays designed to characterize the efficacy and mechanism of action of this compound. The described assays will enable researchers to determine the biochemical potency of this compound, its effect on cancer cell proliferation, and its ability to modulate the intended signaling pathway.

Signaling Pathway and Experimental Logic

To effectively characterize the in vitro efficacy of this compound, a tiered approach is recommended. This begins with a direct assessment of the compound's inhibitory activity on its purified target kinases (biochemical assay). Subsequently, the compound's effect on cellular proliferation is measured to determine its potency in a biological context. Finally, target engagement and downstream pathway modulation are confirmed within the cell.

Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.

Caption: Logical relationship between the primary in vitro assays for this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative results from the described assays when testing this compound.

Table 1: Biochemical Potency of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| MEK1 | 5.2 |

| MEK2 | 7.8 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line (Cancer Type) | Mutation Status | GI50 (nM) |

|---|---|---|

| HT-29 (Colon) | BRAF V600E | 15.6 |

| A375 (Melanoma) | BRAF V600E | 11.2 |

| HCT116 (Colon) | KRAS G13D | 25.4 |

| HeLa (Cervical) | Wild-Type | > 1000 |

Experimental Protocols

MEK1/2 Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 and MEK2 kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Inactive (kinase-dead) ERK2 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-ERK antibody

-

Allophycocyanin (APC)-labeled acceptor antibody

-

This compound (solubilized in DMSO)

-

384-well, low-volume, white plates

-

TR-FRET-capable plate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 2 µL of diluted this compound or DMSO (vehicle control).

-

Add 4 µL of a solution containing the MEK1 (or MEK2) enzyme and the kinase-dead ERK2 substrate in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km value for the respective enzyme.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the Europium-labeled and APC-labeled antibodies.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.

Materials:

-

Cancer cell lines (e.g., HT-29, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

96-well, clear-bottom, tissue culture-treated plates

-

Spectrophotometer (plate reader)

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of growth inhibition against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Phospho-ERK (Mechanistic)

This assay confirms that this compound inhibits the phosphorylation of ERK, the downstream target of MEK, within the cell.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody